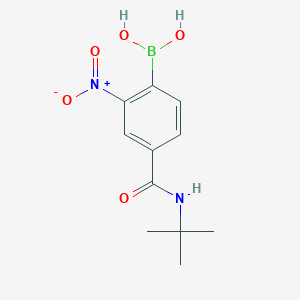
4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid
Description
4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid is a boronic acid derivative with the molecular formula C11H16BNO3. This compound is known for its applications in organic synthesis, particularly in the formation of boronic esters, which are useful intermediates in various chemical reactions .
Propriétés
Formule moléculaire |
C11H15BN2O5 |
|---|---|
Poids moléculaire |
266.06 g/mol |
Nom IUPAC |
[4-(tert-butylcarbamoyl)-2-nitrophenyl]boronic acid |
InChI |
InChI=1S/C11H15BN2O5/c1-11(2,3)13-10(15)7-4-5-8(12(16)17)9(6-7)14(18)19/h4-6,16-17H,1-3H3,(H,13,15) |
Clé InChI |
NUCRCWXGSWFHDZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)C(=O)NC(C)(C)C)[N+](=O)[O-])(O)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylcarbamoyl)-2-nitrophenylboronic acid typically involves the reaction of 4-nitrophenylboronic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or acetonitrile. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura reactions, with bases like potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 4-(tert-butylcarbamoyl)-2-nitrophenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the formation of boronic esters and in biochemical assays where it can bind to specific biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butylcarbamoyl)phenylboronic acid: Similar structure but lacks the nitro group.
4-Nitrophenylboronic acid: Similar structure but lacks the tert-butylcarbamoyl group
Uniqueness
4-(Tert-butylcarbamoyl)-2-nitrophenylboronic acid is unique due to the presence of both the nitro and tert-butylcarbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and research contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


